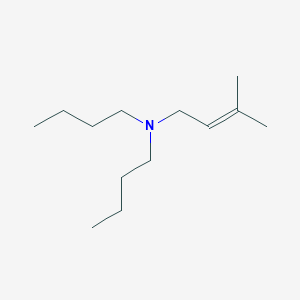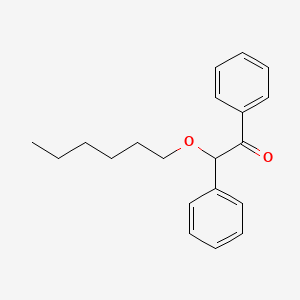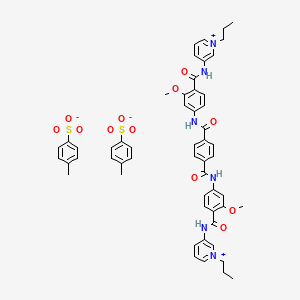
Pyridinium, 3,3'-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a terephthaloyl core linked to pyridinium units through imino and carbonylimino bridges. The presence of methoxy and propyl groups further adds to its structural complexity. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) typically involves a multi-step process. The initial step often includes the preparation of the terephthaloyl core, which is then reacted with 2-methoxy-p-phenylene diamine to form the imino and carbonylimino bridges. The resulting intermediate is then subjected to a reaction with pyridinium salts in the presence of suitable solvents and catalysts to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product. The scalability of the synthesis process is crucial for meeting the demands of various research and industrial applications.
化学反応の分析
Types of Reactions
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium salts.
科学的研究の応用
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-methyl-, di-p-toluenesulfonate)
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate)
Uniqueness
The uniqueness of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) lies in its specific structural features, such as the propyl groups and the methoxy substituents, which confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
19083-89-7 |
|---|---|
分子式 |
C54H56N6O12S2 |
分子量 |
1045.2 g/mol |
IUPAC名 |
1-N,4-N-bis[3-methoxy-4-[(1-propylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C40H40N6O6.2C7H8O3S/c1-5-19-45-21-7-9-31(25-45)43-39(49)33-17-15-29(23-35(33)51-3)41-37(47)27-11-13-28(14-12-27)38(48)42-30-16-18-34(36(24-30)52-4)40(50)44-32-10-8-22-46(26-32)20-6-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-26H,5-6,19-20H2,1-4H3,(H2-2,41,42,43,44,47,48,49,50);2*2-5H,1H3,(H,8,9,10) |
InChIキー |
CCGKFQDUJRLCFW-UHFFFAOYSA-N |
正規SMILES |
CCC[N+]1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
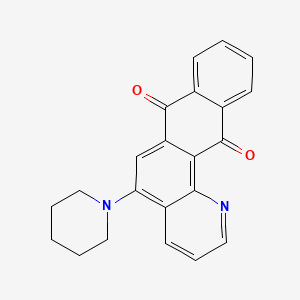
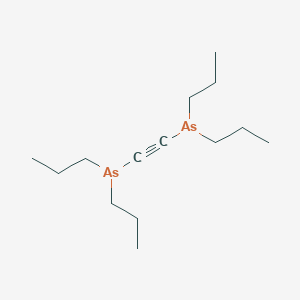


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

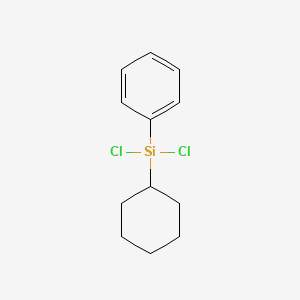

![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)


